Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties
Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avitriptan (developmental code name BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Avitriptan, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Avitriptan is a synthetic compound belonging to the triptan class of drugs. Its chemical structure is characterized by an indole core, similar to the neurotransmitter serotonin.
Table 1: Chemical Identifiers for Avitriptan
| Identifier | Value |
| IUPAC Name | 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |
| SMILES | CNS(=O)(=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4ncncc4OC |
| InChI Key | WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2] |
| CAS Number | 151140-96-4[1] |
Table 2: Physicochemical Properties of Avitriptan
| Property | Value | Source |
| Molecular Formula | C22H30N6O3S | [1] |
| Molecular Weight | 458.58 g/mol | |
| Predicted logP | 1.8 | |
| Boiling Point | 708°C at 760 mmHg | |
| Solubility | Slightly soluble in DMSO (sonicated) and water (heated), and in methanol. |
Pharmacological Profile
Mechanism of Action
Avitriptan exerts its pharmacological effects primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:
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Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a key feature of migraine attacks.
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Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
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Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.
In addition to its primary targets, Avitriptan has been shown to be a weak agonist at the 5-HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).
Receptor Binding Affinity
The binding affinity of Avitriptan for various serotonin receptor subtypes has been characterized and is comparable to that of sumatriptan.
Table 3: Pharmacological Data for Avitriptan
| Parameter | Value |
| 5-HT1B Receptor Affinity (pKi) | 7.9 |
| 5-HT1D Receptor Affinity (pKi) | 8.4 |
| 5-HT1A Receptor Affinity (pKi) | 6.5 |
| 5-HT1E Receptor Affinity (pKi) | 6.9 |
| 5-HT1F Receptor Affinity (pKi) | 7.6 |
| 5-HT2A Receptor Agonist Activity (EC50) | 123 nM |
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetic profile of Avitriptan:
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Absorption: Avitriptan is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.
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Metabolism: Information on the specific metabolic pathways of Avitriptan is limited in the public domain.
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Elimination: The terminal half-life of Avitriptan is approximately 8 hours.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Avitriptan are not extensively available in the public literature. However, general methodologies for the synthesis of triptans and for conducting relevant in vitro and in vivo assays are well-established.
Synthesis
The synthesis of Avitriptan, like other triptans, likely involves a multi-step process. A key step mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system, a core component of Avitriptan's structure. Subsequent steps would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.
In Vitro Radioligand Binding Assay
A standard protocol to determine the binding affinity of Avitriptan to serotonin receptors would involve a competitive radioligand binding assay. A general workflow is as follows:
Caption: General workflow for a radioligand binding assay.
In Vivo Migraine Model
The efficacy of Avitriptan in an animal model of migraine can be assessed using various established protocols. One common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.
Caption: Workflow for an in vivo nitroglycerin-induced migraine model.
Signaling Pathway
The primary therapeutic effect of Avitriptan is mediated through the Gi/o-coupled 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that contribute to the alleviation of migraine.
